methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate
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Overview
Description
methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate is a complex organic compound that features a unique combination of chromene and thiophene moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene derivatives, have been known to exhibit a variety of biological effects .
Mode of Action
It’s worth noting that compounds with similar structures, such as thiophene derivatives, have been known to interact with various biological targets . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
It’s known that thiophene derivatives can affect a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Result of Action
Compounds with similar structures, such as thiophene derivatives, have been known to exhibit a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxochromene-3-carboxylic acid with an appropriate amine to form the intermediate amide. This intermediate is then subjected to cyclization with a thiophene derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate: This compound shares the chromene moiety but has a benzoate group instead of the thiophene moiety.
Methyl 4-methyl-2-[(2-oxochromene-3-carbonyl)amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate: This compound is similar but includes additional methyl and phenylcarbamoyl groups.
Uniqueness
methyl 3-(2-oxo-2H-chromene-3-amido)-4,5-dihydrothiophene-2-carboxylate is unique due to its specific combination of chromene and thiophene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-21-16(20)13-11(6-7-23-13)17-14(18)10-8-9-4-2-3-5-12(9)22-15(10)19/h2-5,8H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPRDQLVHXQZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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